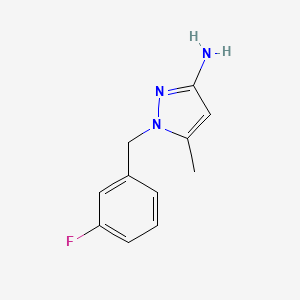

1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC18139507

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12FN3 |

|---|---|

| Molecular Weight | 205.23 g/mol |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H12FN3/c1-8-5-11(13)14-15(8)7-9-3-2-4-10(12)6-9/h2-6H,7H2,1H3,(H2,13,14) |

| Standard InChI Key | AEWZHQBUKSVWOF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1CC2=CC(=CC=C2)F)N |

Introduction

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring with a fluorobenzyl substituent and a methyl group. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a valuable candidate for drug design.

Synthesis Methods

The synthesis of 1-(3-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, including refluxing in organic solvents and the use of catalysts like palladium for cross-coupling reactions. Purification methods such as recrystallization or chromatography are employed to optimize product formation and separation.

Synthesis Steps:

-

Starting Materials: Typically involves a pyrazole derivative and a fluorobenzyl halide.

-

Reaction Conditions: Refluxing in organic solvents with appropriate catalysts.

-

Purification: Recrystallization or chromatography to achieve high purity.

Biological Activities and Potential Applications

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine exhibits potential biological activities due to its interaction with biological targets such as enzymes or receptors. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities. The compound's unique structure offers opportunities for further research into its efficacy and safety in pharmaceutical applications.

Potential Applications:

-

Pharmaceutical Development: Due to its biological activities, it is a candidate for drug design.

-

Research Tool: Useful in studying interactions with biological targets.

Chemical Reactions and Stability

This compound can undergo various chemical reactions typical for pyrazole derivatives. Understanding the reaction conditions—such as temperature, solvent choice, and catalyst presence—is crucial for optimizing yields and minimizing by-products during synthesis.

Factors Influencing Stability:

-

Fluorine Atom: Enhances lipophilicity and metabolic stability.

-

pKa Value: Suggests it may behave as a weak base in physiological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume